molecular formula C21H21FN4O2 B2986054 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide CAS No. 1251567-94-8

2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide

Cat. No.: B2986054
CAS No.: 1251567-94-8
M. Wt: 380.423
InChI Key: PPTQERQWQVKCFQ-UHFFFAOYSA-N
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Description

The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 2. This heterocyclic moiety is linked to a piperidine ring at position 5, which is further functionalized with an acetamide group via a methylene bridge. The 4-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, making this compound a candidate for targeting receptors or enzymes where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-8-6-15(7-9-17)20-24-21(28-25-20)16-10-12-26(13-11-16)14-19(27)23-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTQERQWQVKCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key Structural Motifs:
  • 1,2,4-Oxadiazole Core : Common in analogs for its metabolic resistance and ability to engage in hydrogen bonding.
  • 4-Fluorophenyl Substituent : Enhances lipophilicity and influences target selectivity.
  • Piperidine/Piperazine Linkers : Modulate basicity and conformational flexibility.

Detailed Comparison Table

Compound Name / ID Structural Differences Biological Activity / Pharmacological Data Physicochemical Properties Reference
Target Compound : 2-(4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-phenylacetamide - Piperidine linker
- N-Phenylacetamide terminus
Data not explicitly reported; inferred SAR suggests potential CNS or antimicrobial activity. Moderate lipophilicity (logP ~3.5), high stability -
C22 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide - Direct piperidine-carboxamide linkage
- 2-Methylphenyl terminus
High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET properties . logP ~3.8, 99% purity
Compound 46 : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one - Chlorophenethyl substituent
- Benzoimidazolone terminus
Dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM); 72% yield, 99.01% purity . logP ~4.2, crystalline solid
PSN375963 : 4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine - Bulky butylcyclohexyl group
- Pyridine terminus
Cannabinoid receptor modulation (e.g., CB1 antagonism); lower selectivity vs. fluorophenyl analogs . High lipophilicity (logP ~5.0)
Enamine Ltd Compound : 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine - Piperazine linker
- Sulfonyl group
Unknown activity; structural similarity suggests potential kinase inhibition. Molecular weight 366.44, high polarity

Key Observations

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound and C22 improves metabolic stability compared to chlorophenyl (Compound 46) or alkyl-substituted (PSN375963) analogs .
  • The piperidine-acetamide linkage in the target compound may enhance solubility over direct carboxamide linkages (C22) or sulfonyl groups (Enamine Ltd compound) .

Synthetic Feasibility :

  • Yields for oxadiazole-containing analogs range from 30% (Compound 50) to 72% (Compound 46), suggesting that steric bulk (e.g., trifluoromethyl groups in Compound 47) reduces efficiency .

Pharmacophoric Compatibility :

  • C22 and the target compound align with antitubercular pharmacophores due to their oxadiazole-piperidine-amide frameworks, though terminal aryl groups dictate target specificity .

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